molecular formula C14H16N2O3 B3092705 5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1234342-30-3

5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B3092705
CAS No.: 1234342-30-3
M. Wt: 260.29
InChI Key: FLCYIDDPZWCGEJ-UHFFFAOYSA-N
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Description

5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a phenyl group and a carboxylic acid moiety

Mechanism of Action

Target of Action

The compound, also known as Febuxostat , primarily targets the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid, which is a critical process in purine metabolism .

Mode of Action

Febuxostat acts as a non-purine selective inhibitor of xanthine oxidase . It works by binding to the molybdenum-pterin center of xanthine oxidase, which inhibits the enzyme’s activity . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

The primary biochemical pathway affected by Febuxostat is the purine degradation pathway . By inhibiting xanthine oxidase, Febuxostat disrupts the final steps of purine degradation, leading to a decrease in the production of uric acid . This can help manage conditions like gout, which are associated with high levels of uric acid .

Pharmacokinetics

Febuxostat exhibits linear pharmacokinetics at approved doses . This suggests that Febuxostat has good bioavailability and can be used in a wide range of patients .

Result of Action

The primary result of Febuxostat’s action is a reduction in serum uric acid levels . This can help to alleviate the symptoms of gout, a form of arthritis caused by the accumulation of uric acid crystals in joints . By reducing uric acid levels, Febuxostat can help to prevent the formation of these crystals, thereby managing the symptoms of gout .

Action Environment

The action of Febuxostat can be influenced by various environmental factors. For instance, the presence of other drugs that affect purine metabolism could potentially impact the efficacy of Febuxostat . Additionally, factors such as diet, which can influence serum uric acid levels, might also affect the drug’s effectiveness . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of an appropriate phenylhydrazine with an ester of 4-(2-methylpropoxy)benzaldehyde. The resulting hydrazone is then cyclized under acidic conditions to form the pyrazole ring, which is subsequently oxidized to introduce the carboxylic acid group. Common solvents used in these reactions include ethanol and dichloromethane.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be achieved through a similar synthetic route, but with optimization for large-scale production. This involves using high-throughput reactors and continuous flow systems to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions such as:

  • Oxidation: : The carboxylic acid group can be further oxidized to form carbon dioxide and water under severe conditions.

  • Reduction: : The phenyl ring can be hydrogenated to form a cyclohexyl derivative.

  • Substitution: : The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products

  • Oxidation: : CO₂ and water.

  • Reduction: : Cyclohexyl-derivative of the compound.

  • Substitution: : Various functionalized pyrazole derivatives.

Scientific Research Applications

5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a ligand in binding studies with proteins and enzymes.

  • Medicine: : Explored for its therapeutic potential due to its ability to interact with biological targets.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives:

  • 4-phenyl-1H-pyrazole-3-carboxylic acid: : Lacks the 2-methylpropoxy group, making it less sterically hindered and possibly less specific in its interactions.

  • 5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid: : Contains a hydroxyl group instead of a methylpropoxy group, which can form different hydrogen bonds.

  • 3-carboxy-1H-pyrazole: : Lacks both the phenyl and methylpropoxy groups, making it a simpler, more versatile building block but possibly less selective in biological applications.

Similar Compounds

  • 4-phenyl-1H-pyrazole-3-carboxylic acid

  • 5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid

  • 3-carboxy-1H-pyrazole

Properties

IUPAC Name

3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(2)8-19-11-5-3-10(4-6-11)12-7-13(14(17)18)16-15-12/h3-7,9H,8H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCYIDDPZWCGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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